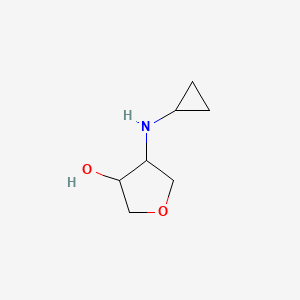
4-(Cyclopropylamino)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves strategies that could potentially be applied to the synthesis of 4-(Cyclopropylamino)oxolan-3-ol. For instance, the continuous synthesis of 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid is highlighted, which avoids the use of hazardous oxidants and aims to improve the overall yield and safety of the reaction . Although the synthesis of 4-(Cyclopropylamino)oxolan-3-ol is not described, similar principles of avoiding explosive risks and controlling the reaction could be considered.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Cyclopropylamino)oxolan-3-ol has been characterized using techniques such as 1H NMR, 13C NMR, and X-ray single crystal diffraction . These methods are crucial for confirming the structure of synthesized compounds and would be applicable for analyzing the structure of 4-(Cyclopropylamino)oxolan-3-ol.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 4-(Cyclopropylamino)oxolan-3-ol. However, the synthesis of a cyclopropane/butyrolactone derivative is mentioned, which involves reactions such as Michael addition and internal nucleophilic substitution . These types of reactions could be relevant to the chemical behavior of 4-(Cyclopropylamino)oxolan-3-ol, given the structural similarities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Cyclopropylamino)oxolan-3-ol are not discussed in the provided papers. Nonetheless, the properties of structurally related compounds, such as solubility, melting point, and stability, can be inferred from the synthesis and structural characterization methods employed . These properties are important for understanding the compound's potential applications and behavior in various environments.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Research has shown that compounds containing cyclopropane, epoxide, and oxolan rings are key intermediates in organic synthesis, enabling the formation of complex molecular architectures. For instance, the intramolecular cyclization of 3,4-epoxy-alcohols to oxetane and oxolan rings demonstrates the utility of these functional groups in constructing four-membered rings and cyclic ethers, which are prevalent in natural products and biologically active molecules (A. Murai, M. Ono, T. Masamune, 1976).
Pharmacological Significance
The metabolism and pharmacokinetics of oxazaphosphorines, such as cyclophosphamide and ifosfamide, highlight the importance of understanding the chemical transformations of compounds containing oxolan rings and related structures. These studies provide insights into how modifications in chemical structure can influence drug activation and detoxification pathways, offering potential avenues for designing more effective and safer therapeutics (A. Boddy, S. Yule, 2000).
Safety and Hazards
The safety information available indicates that “4-(Cyclopropylamino)oxolan-3-ol” is associated with several hazard statements including H302, H315, H318, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation respectively . The compound is also associated with several precautionary statements .
Eigenschaften
IUPAC Name |
4-(cyclopropylamino)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7-4-10-3-6(7)8-5-1-2-5/h5-9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIWFWRVARJDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2COCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2547862.png)
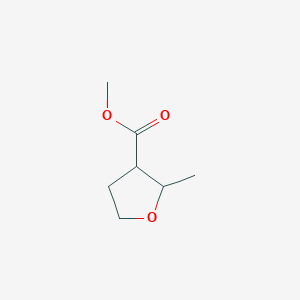


![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2547868.png)
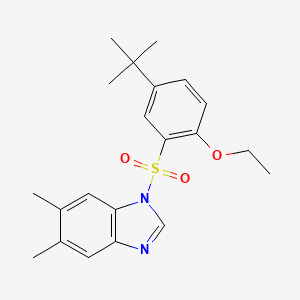
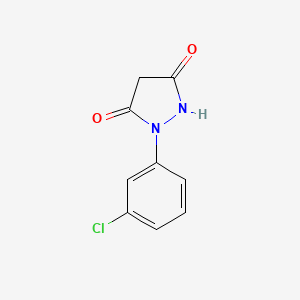

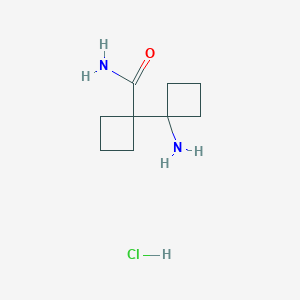

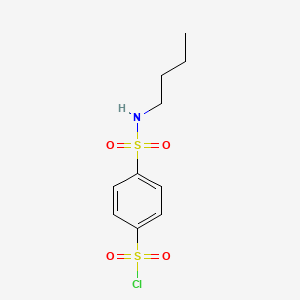
![6-Methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2547879.png)
